molecular formula C19H19N3O3S B2468899 1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide CAS No. 1259233-66-3

1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide

Cat. No.: B2468899
CAS No.: 1259233-66-3
M. Wt: 369.44
InChI Key: UNXRMMAYELRNPL-UHFFFAOYSA-N
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Description

1-methyl-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-methyl-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Mechanism of Action

The mechanism of action of 1-methyl-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

1-methyl-N’-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide can be compared with other indole derivatives such as:

Properties

IUPAC Name

1-methyl-N'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylindole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-14-7-9-15(10-8-14)11-12-26(24,25)21-20-19(23)17-13-22(2)18-6-4-3-5-16(17)18/h3-13,21H,1-2H3,(H,20,23)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXRMMAYELRNPL-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NNC(=O)C2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NNC(=O)C2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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